molecular formula C16H22O B160363 1-Ethynyl-4-octyloxy-benzene CAS No. 137338-08-0

1-Ethynyl-4-octyloxy-benzene

Cat. No.: B160363
CAS No.: 137338-08-0
M. Wt: 230.34 g/mol
InChI Key: FPXVPVOCRGJPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing 1-Ethynyl-4-octyloxy-benzene within π-Conjugated Systems

This compound is a molecule that perfectly embodies the structural features of an ethynyl-functionalized aryl ether. Its architecture consists of a central benzene (B151609) ring substituted at the para positions with a terminal ethynyl (B1212043) group and an octyloxy chain (–O–C₈H₁₇). This specific arrangement places it firmly within the category of π-conjugated systems, where the p-orbitals of the benzene ring and the ethynyl group overlap, facilitating electron delocalization. oup.comxmu.edu.cn

The terminal alkyne group is highly reactive and serves as a versatile handle for constructing larger, more complex molecular and polymeric structures. For instance, 1-ethynyl-4-octyloxybenzene has been utilized as a key reagent in three-component coupling reactions to synthesize complex quinoline (B57606) derivatives. scielo.br Furthermore, the fundamental structure is a model for monomers used in the synthesis of advanced conjugated polymers, such as poly(aryleneethynylene)s (PAEs), which are created via polymerization reactions like the Sonogashira polycoupling. oup.com The ethynyl group's ability to participate in such reactions allows for the extension of the π-conjugated system, which is essential for creating materials with specific electronic and photophysical properties for use in organic electronics. researchgate.nettandfonline.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₂₂O
Key Functional GroupsEthynyl (–C≡CH), Phenyl (–C₆H₄–), Octyloxy (–OC₈H₁₇)
Structural ClassEthynyl-functionalized Aryl Ether
Primary Synthetic ApplicationMonomer/Reagent in organic synthesis (e.g., multicomponent reactions, polymerizations) scielo.br

Significance of Alkoxy Chains in Molecular Design for Self-Organization and Material Properties

The octyloxy chain in this compound is not merely a solubilizing group; it plays a critical role in directing the self-organization of molecules in the solid-state and in solution, profoundly influencing the resulting material properties. The presence, length, and density of alkoxy chains are well-established design elements for tuning the behavior of functional materials, particularly liquid crystals and organogels. nih.govresearchgate.nettandfonline.com

Flexible alkoxy chains, like the octyloxy group, can induce nanosegregation, where the rigid, aromatic cores and the flexible, aliphatic chains separate into distinct domains. This process is fundamental to the formation of various mesophases in liquid crystals, such as nematic, smectic, and columnar phases. researchgate.nettandfonline.com Research has shown that increasing the number of alkoxy chains on a molecular core can drive a transition from a simple nematic phase to more ordered columnar phases. researchgate.net The length of the chain is also a determining factor; longer chains can stabilize different types of mesophases compared to shorter ones. researchgate.netnih.gov For example, in some systems, shorter alkoxy chains favor smectic C phases, while longer chains lead to smectic A behavior. researchgate.net This control over molecular packing directly impacts the material's thermal stability and optical properties. nih.gov In some cases, subtle changes in the alkoxy substitution pattern can even transform a molecule from a liquid crystal into a π-gelator, which forms fibrous networks capable of immobilizing solvents. nih.govacs.org

Table 2: Influence of Alkoxy Chain Characteristics on Material Properties

Alkoxy Chain CharacteristicObserved Effect on Material PropertiesExample System(s)
Increasing Chain Number (Density)Induces transition from nematic to columnar mesophases; enhances mesomorphic range. researchgate.nettandfonline.comAroylhydrazone-based compounds researchgate.nettandfonline.com
Varying Chain LengthInfluences mesophase type (e.g., Smectic A vs. Smectic C); affects mesophase stability. researchgate.netnih.govAroylhydrazone and fluorinated benzoate (B1203000) derivatives researchgate.netnih.gov
Altering Chain PositionCan switch material function from a liquid crystal to an organogel or eliminate self-assembly entirely. nih.govacs.orgC₃-symmetrical oligo(p-phenylenevinylene)s nih.govacs.org
Branched vs. Linear ChainsAffects the stability of specific columnar phases at different temperatures. researchgate.netAnthraquinone-based discotic liquid crystals researchgate.net

Overview of Research Trajectories for Aryl Ethynyl Compounds

The unique combination of a rigid, electronically active core and a synthetically versatile ethynyl group has propelled aryl ethynyl compounds into numerous research and application areas. Their inherent properties, including electronic conjugation, rigidity, and capacity for self-assembly, make them highly adaptable for various advanced technologies. nih.govrsc.org

A major research trajectory is in the field of organic electronics and optoelectronics . Aryl ethynyl units are integral to the design of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). nih.govsemanticscholar.org The ethynyl linker extends the π-conjugation of the molecular backbone, which helps in tuning the HOMO-LUMO energy gap and enhancing charge transport properties. tandfonline.comsemanticscholar.org

Another significant area is the development of liquid crystals . The linear geometry of the ethynyl group is ideal for creating rod-like (calamitic) or disc-like (discotic) molecules that exhibit mesophases. researchgate.netmdpi.com By attaching appropriate side chains, such as the octyloxy group in this compound, researchers can design materials for display technologies and optical sensors. lookchem.comtandfonline.com

Furthermore, aryl ethynyl compounds are used to construct high-performance polymers and composites . Aryl ethynyl-terminated imide oligomers, for instance, are investigated for aerospace applications due to their high thermal stability after curing. acs.org The ethynyl groups can undergo thermal cross-linking reactions to form a robust, heat-resistant polymer network. More recently, the functionalization of nanomaterials like boron nitride nanotubes (BNNTs) with ethynyl groups has been explored to create advanced polymer nanocomposites with enhanced thermal and mechanical properties for aerospace and biomedical fields. researchgate.net

Finally, the shape-persistent and tunable electronic nature of aryl ethynyl scaffolds makes them excellent candidates for supramolecular chemistry and sensing applications . These rigid structures can be engineered into receptors for detecting specific ions and neutral molecules, with the binding event often signaled by a change in fluorescence or color. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-4-octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-3-5-6-7-8-9-14-17-16-12-10-15(4-2)11-13-16/h2,10-13H,3,5-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVPVOCRGJPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Functionalization of 1 Ethynyl 4 Octyloxy Benzene

Alkylation Strategies for Octyloxybenzene Derivatives

The formation of the ether linkage in octyloxybenzene derivatives is commonly achieved through Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Synthesis of 1-Bromo-4-(octyloxy)benzene Precursors

The key precursor, 1-bromo-4-(octyloxy)benzene, is synthesized by the alkylation of 4-bromophenol (B116583) with an octyl halide, typically 1-bromooctane. researchgate.netrsc.org This reaction, a classic example of Williamson ether synthesis, proceeds by deprotonating the hydroxyl group of 4-bromophenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the octyl bromide, displacing the bromide ion and forming the ether bond. researchgate.netsoton.ac.uk

Optimization of Alkylation Conditions

To enhance the efficiency of the synthesis of 1-bromo-4-(octyloxy)benzene, various reaction conditions have been explored. A common and effective method involves the use of potassium carbonate (K2CO3) as the base in a polar aprotic solvent like dimethylformamide (DMF). semanticscholar.orgnih.gov Potassium carbonate is a sufficiently strong base to deprotonate the phenol, and DMF effectively solvates the resulting phenoxide and the potassium cation. semanticscholar.org The reaction is often heated to increase the rate of reaction. semanticscholar.org Alternative conditions include using potassium hydroxide (B78521) (KOH) as the base or employing microwave irradiation to accelerate the reaction. semanticscholar.orgcyf-kr.edu.pl The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also facilitate the reaction, particularly when dealing with reactants of differing polarity. cyf-kr.edu.pl

Table 1: Alkylation Reaction Conditions for 1-Bromo-4-(octyloxy)benzene

Reactants Base Solvent Conditions Yield
4-Bromophenol, 1-Bromooctane K2CO3, KI Acetone Reflux, 24h 82.9% rsc.org
4-Bromophenol, 1-Bromooctane KOH, TBAB - Microwave, 300W, 65s 69% cyf-kr.edu.pl
4-Bromophenol, n-Octylbromide KOH Benzene (B151609)/DMF 50 °C, 15 min - semanticscholar.org

Ethynylation Reactions for Terminal Alkyne Introduction

The introduction of the ethynyl (B1212043) group onto the 1-bromo-4-(octyloxy)benzene precursor is most effectively achieved through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Sonogashira Cross-Coupling for Ethynyl Group Introduction

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the synthesis of 1-ethynyl-4-octyloxy-benzene, 1-bromo-4-(octyloxy)benzene is coupled with a protected form of acetylene, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgmdpi.com The palladium catalyst, often PdCl2(PPh3)2, facilitates the oxidative addition of the aryl bromide. semanticscholar.orgwikipedia.org The copper(I) co-catalyst, typically copper(I) iodide (CuI), is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org The reaction is typically carried out in a solvent like triethylamine, which also serves as the base. semanticscholar.orgscielo.br

Table 2: Sonogashira Coupling Reaction Details

Aryl Halide Alkyne Source Catalyst System Solvent/Base Conditions Product
1-Bromo-4-(octyloxy)benzene Trimethylsilylacetylene PdCl2(PPh3)2, CuI Triethylamine 60 °C, 24h 1-(2-(4-(octyloxy)phenyl)ethynyl)trimethylsilane scielo.brresearchgate.net
1-Bromo-4-(octyloxy)benzene 2-Methyl-3-butyn-2-ol PdCl2(PPh3)2, CuI, PPh3 Triethylamine 90 °C, 24h 4-(4-(Octyloxyphenyl)ethynyl)-2-methyl-3-butyn-2-ol semanticscholar.org

Strategies for Protecting and Deprotecting Ethynyl Moieties

To prevent self-coupling of the terminal alkyne and to ensure selective reaction at the desired position, a protecting group is often used on the acetylene. wikipedia.org The trimethylsilyl (B98337) (TMS) group is a common choice for this purpose. wikipedia.orgnih.gov Trimethylsilylacetylene (TMSA) is a liquid and is more convenient to handle than gaseous acetylene. wikipedia.org The TMS group effectively blocks one end of the alkyne during the Sonogashira coupling. wikipedia.org

Following the coupling reaction, the TMS group must be removed to yield the terminal alkyne. This deprotection is typically achieved under mild conditions. nih.govchemspider.com A common method involves treating the silylated alkyne with a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). scielo.brresearchgate.netccspublishing.org.cn Another effective method for deprotection is the use of a base like potassium carbonate in methanol. chemspider.comharvard.edu More recently, methods using sodium ascorbate (B8700270) and copper sulfate (B86663) have been developed as a mild and efficient alternative. researchgate.neteurjchem.comresearchgate.net

Table 3: Deprotection Methods for Silylated Alkynes

Reagent Conditions Advantages
Tetrabutylammonium fluoride (TBAF) Room temperature in THF Mild, common, and effective scielo.brresearchgate.net
Potassium carbonate (K2CO3) Room temperature in Methanol Simple, mild conditions chemspider.comharvard.edu
Sodium ascorbate, Copper sulfate Ethanol-water Cheap, non-toxic, fast researchgate.neteurjchem.comresearchgate.net

Derivatization and Further Functionalization Pathways

The ethynyl group and the aromatic ring of this compound provide opportunities for further derivatization. The terminal alkyne can undergo various reactions, including click chemistry, further Sonogashira couplings to create more complex structures, and oxidation or reduction reactions. The benzene ring is susceptible to electrophilic aromatic substitution reactions, though the directing effects of the octyloxy and ethynyl substituents would need to be considered. rsc.org For instance, the compound can be used as a building block in the synthesis of more complex molecules like quinolines or be incorporated into polymers and liquid crystals. lookchem.com

Bromomethylation of Octyloxy-substituted Benzene Derivatives for Polymer Precursors

The introduction of bromomethyl groups (–CH₂Br) onto benzene rings substituted with octyloxy groups is a key strategy for creating versatile polymer precursors. These bromomethylated compounds serve as valuable building blocks because the bromine atom is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions essential for polymer synthesis.

A common substrate for this functionalization is 1,4-bis(octyloxy)benzene (B1363547). The bromomethylation of this compound is typically achieved through an electrophilic aromatic substitution reaction. The process involves reacting 1,4-bis(octyloxy)benzene with paraformaldehyde and hydrogen bromide (HBr) in a solvent like acetic acid. researchgate.net The resulting product, 2,5-bis(bromomethyl)-1,4-bis(octyloxy)benzene, features two reactive bromomethyl groups. These groups are prime sites for further chemical transformations, including the Wittig or Horner-Wadsworth-Emmons reactions to form vinyl-bridged polymers, or for creating cross-linked materials with enhanced thermal stability. researchgate.netlongdom.org The presence of the long octyloxy chains ensures solubility of the resulting polymers in common organic solvents.

Table 1: Bromomethylation of 1,4-bis(octyloxy)benzene

ReactantReagentsProductReference
1,4-bis(octyloxy)benzeneParaformaldehyde, HBr, Acetic Acid2,5-bis(bromomethyl)-1,4-bis(octyloxy)benzene researchgate.net

Introduction of Additional Functionalities (e.g., iodine for further coupling)

The introduction of iodine onto the aromatic core of octyloxy-substituted benzenes is a critical step for enabling subsequent carbon-carbon bond-forming reactions, particularly the Sonogashira coupling used to install the ethynyl group. The primary precursor for this purpose is 1-iodo-4-(octyloxy)benzene (B3059292). lookchem.comnih.gov

The synthesis of this iodinated intermediate can be achieved through various methods. One effective approach is the electrophilic iodination of alkoxy-substituted benzenes using nitrogen dioxide as a catalyst precursor. lookchem.com Other established iodinating reagents, such as N-Iodosuccinimide (NIS), can also be employed for this transformation. researchgate.net

Once synthesized, 1-iodo-4-(octyloxy)benzene becomes a key substrate for the palladium-catalyzed Sonogashira reaction. scielo.brresearchgate.net In this reaction, the iodinated compound is coupled with a terminal alkyne, such as trimethylsilylacetylene (TMSA). The reaction is typically catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. scielo.brsemanticscholar.org The use of TMSA results in a protected alkyne, 2-(4-(octyloxy)phenyl)ethynyltrimethylsilane. The final step to yield 1-ethynyl-4-(octyloxy)benzene is the removal of the trimethylsilyl (TMS) protecting group, which is readily accomplished under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF). scielo.brresearchgate.net This two-step sequence is a cornerstone for preparing the title compound.

Table 2: Synthesis of this compound via Iodinated Precursor

StepStarting MaterialReagents/CatalystsIntermediate/ProductReference
Iodination 4-Octyloxyphenol derivativesI₂ with catalyst (e.g., NO₂) or NIS1-Iodo-4-(octyloxy)benzene lookchem.comresearchgate.net
Sonogashira Coupling 1-Iodo-4-(octyloxy)benzeneTrimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N2-(4-(octyloxy)phenyl)ethynyltrimethylsilane scielo.brsemanticscholar.org
Desilylation 2-(4-(octyloxy)phenyl)ethynyltrimethylsilaneTetrabutylammonium fluoride (TBAF) in THF1-Ethynyl-4-(octyloxy)benzene scielo.brresearchgate.net

Multi-component Coupling Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com this compound serves as a valuable alkyne component in such reactions.

A notable example is the Lewis acid-mediated three-component synthesis of highly substituted quinolines. scielo.br In this protocol, this compound is reacted with an aniline (B41778) derivative (e.g., 4-n-octyloxyaniline) and a benzaldehyde (B42025) derivative (e.g., 4-n-octyloxybenzaldehyde). The reaction is promoted by a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or ytterbium(III) triflate (Yb(OTf)₃), with the latter generally providing higher yields of the quinoline (B57606) product. scielo.br This reaction assembles the complex quinoline core in a single, convergent step, demonstrating the utility of this compound in the rapid construction of complex heterocyclic scaffolds. scielo.brresearchgate.net

Table 3: Three-Component Synthesis of a Quinolone Derivative

Component 1 (Alkyne)Component 2 (Amine)Component 3 (Aldehyde)CatalystProductReference
1-Ethynyl-4-octyloxybenzene4-n-Octyloxyaniline4-n-OctyloxybenzaldehydeYb(OTf)₃ or FeCl₃8-Octyloxy-2,4-bis(4-(octyloxy)phenyl)quinoline scielo.br

Mechanistic Investigations of Reactions Involving 1 Ethynyl 4 Octyloxy Benzene

Exploration of Living Polymerization Mechanisms

Living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. The incorporation of 1-ethynyl-4-octyloxy-benzene into such systems has been a subject of research, particularly in the synthesis of conjugated polymers with well-defined structures.

Coordination Polymerization in Block Copolymer Synthesis

The synthesis of well-defined π-conjugated block copolymers is crucial for optimizing their self-assembly and enhancing their optical and electronic properties. rsc.org Traditional methods for creating these copolymers can be complex and time-consuming. rsc.org A more streamlined approach involves the direct chain extension of a living polymer with a second monomer in a one-pot synthesis. rsc.org

In one such study, a one-pot, one-catalyst system was developed for the synthesis of poly(acyl methane)-b-poly(phenylene ethynylene) [PAM-b-PPE] copolymers. rsc.org This was achieved through the asymmetric coordination polymerization of an achiral diazoacetate using a chiral Pd(II) catalyst to form a one-handed helical PAM. rsc.org Subsequently, a monomer, in this case 1-ethynyl-4-iodo-2,5-bis(octyloxy)benzene, was introduced for direct chain extension to form the PPE block. rsc.org

Despite the different polymerization mechanisms of the two monomers, the block copolymerization proceeded in a living manner, yielding copolymers with predictable molecular weights and low polydispersity. rsc.org For example, the copolymerization of 1-ethynyl-4-iodo-2,5-bis(octyloxy)benzene with a PAM polymer (R-poly-1₁₀₅) resulted in the expected block copolymer, R-poly(1₁₀₅-b-2₂₅₀), with a number-average molecular weight (Mₙ) of 30.5 kg mol⁻¹ and a polydispersity index (Mₙ/Mₙ) of 1.10. rsc.org This demonstrates the controlled nature of the polymerization. rsc.org

Table 1: Molecular Weight Characteristics of PAM-b-PPE Copolymers
CopolymerMₙ (kg mol⁻¹)Mₙ/Mₙ
R-poly(1₁₀₅-b-2₉₈)12.11.18
R-poly(1₁₀₅-b-2₂₅₀)30.51.10

Chain-Growth Polymerization in Poly(phenylene ethynylene) (PPE) Formation

Poly(phenylene ethynylene)s (PPEs) are a significant class of conjugated polymers with applications in various fields, including light-emitting diodes and sensors. rsc.org The synthesis of PPEs can be achieved through different polymerization mechanisms. While step-growth polymerization is common, chain-growth mechanisms offer better control over the polymer's molecular weight and structure. kuleuven.be

An AB-type monomer, such as 1-ethynyl-4-iodo-2,5-di(octyloxy)benzene, is capable of undergoing a living chain-growth polymerization. kuleuven.be This is in contrast to A₂ and B₂ type monomers, which typically polymerize via a step-growth mechanism. kuleuven.be The use of a recyclable Pd-functionalized magnetite nanoparticle catalyst has been investigated for the Sonogashira polymerization of this AB-type monomer. kuleuven.be The reaction, carried out in a toluene/DMSO solvent mixture with KOAc as the base, yielded PPEs with number-average molecular weights (Mₙ) exceeding 10 kg/mol . kuleuven.be This indicates that high molar masses can be achieved through this chain-growth approach. kuleuven.be

Side Reaction Analysis in Extensive Conjugated System Synthesis

The synthesis of extensively conjugated systems, such as polycyclic aromatic hydrocarbons, often involves multi-step procedures where side reactions can occur. One strategy for constructing these systems is through an organometallic coupling reaction followed by an electrophile-induced cyclization. mit.edu

In the synthesis of p-quinquephenyl (B1295331) systems, which serve as precursors to larger fused-ring structures, an interesting side reaction has been observed. mit.edu This side reaction leads to the formation of an indenyl spiro ring system. mit.edu The occurrence of this side reaction can be influenced by the choice of electrophile used in the cyclization step. mit.edu For instance, it has been found that this particular side reaction can be suppressed by using iodonium (B1229267) trifluoroacetate (B77799) (I⁺) as the electrophile instead of a proton source (H⁺). mit.edu Modification of the cyclization precursor is another strategy to prevent this unwanted reaction pathway. mit.edu

Catalysis Research in Organometallic Coupling Reactions

Organometallic coupling reactions are fundamental to the synthesis of many conjugated organic molecules and polymers, including those involving this compound. The choice of catalyst system is critical for reaction efficiency, product purity, and sustainability.

Role of Palladium and Copper Catalysts in Cross-Coupling

The Sonogashira cross-coupling reaction is a widely used method for forming carbon-carbon bonds between terminal alkynes and aryl halides, and it is central to the synthesis of poly(phenylene ethynylene)s. kuleuven.bemdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. mdpi.comnih.gov

Palladium catalysts are pivotal, and their effectiveness can be enhanced by the choice of ligands. nih.gov For instance, in the Sonogashira coupling of iodobenzene (B50100) and ethynylbenzene, the use of phosphine (B1218219) ligands with a palladium single-atom catalyst (Pd₁@NC) has been shown to significantly influence the reaction's turnover frequency (TOF). nih.gov The size of the phosphine ligand plays a crucial role, with an optimal volume leading to higher activity. nih.gov

Copper co-catalysts, such as copper(I) iodide, are also important. nih.gov While traditional Sonogashira reactions often employ both palladium and copper, research has also focused on developing copper-catalyzed, palladium-free systems to reduce costs and potential metal contamination. mdpi.comtcichemicals.com These copper-mediated reactions, like the Ullmann and Glaser couplings, have been known for a long time but have been refined for milder conditions and broader applicability. tcichemicals.com The development of ligands such as diamines and dicarbonyl compounds has been crucial in preventing side reactions and stabilizing the active copper(I) species. tcichemicals.com

Evaluation of Recyclable Catalyst Systems (e.g., Pd-functionalized magnetite nanoparticles)

A significant challenge in transition metal-catalyzed reactions is the removal of the catalyst from the final product and the cost associated with precious metal catalysts like palladium. kuleuven.be To address this, research has focused on developing recyclable catalyst systems. One promising approach is the use of palladium-functionalized magnetite (Fe₃O₄) nanoparticles. kuleuven.be

These nanoparticles act as a magnetic support for the palladium catalyst, allowing for easy separation from the reaction mixture using an external magnet. kuleuven.beactachemicamalaysia.com This simplifies the purification process and enables the catalyst to be reused multiple times. kuleuven.be In the Sonogashira polymerization of 1-ethynyl-4-iodo-2,5-di(octyloxy)benzene, a Pd-functionalized magnetite nanoparticle catalyst was successfully used and could be magnetically precipitated and reused for up to five cycles. kuleuven.be

A key advantage of this system is the significant reduction of palladium impurities in the final polymer product. kuleuven.be Compared to a homogeneous catalyst like Pd(PPh₃)₄, the use of the magnetite-supported catalyst resulted in an approximately 14-fold decrease in the amount of residual palladium in the polymer. kuleuven.be This is particularly important for applications in electronics where high purity is required. kuleuven.be

Table 2: Palladium Content in Polymer using Different Catalyst Systems
Catalyst SystemPd Content in Polymer
Fe₃O₄/oleic acid/PdLower
Pd(PPh₃)₄Higher (approx. 14x)

The functionalization of these magnetic nanoparticles can be achieved through various methods. One approach involves coating the Fe₃O₄ nanoparticles with polydopamine (PDA), which can then be used to immobilize palladium nanoparticles. mdpi.com Such catalysts have demonstrated high efficiency and can be recycled multiple times without a significant loss of activity. mdpi.com Another strategy involves modifying the PDA surface with molecules like cysteine to enhance the anchoring of metal catalysts, such as copper, for use in palladium-free coupling reactions. preprints.org

Integration of 1 Ethynyl 4 Octyloxy Benzene in Macromolecular Architectures and Functional Materials

Poly(phenylene ethynylene) (PPE) Based Systems

Poly(phenylene ethynylene)s (PPEs) are a significant class of conjugated polymers known for their high fluorescence quantum yields, rapid energy migration, and excellent chemical stability. The use of 1-ethynyl-4-octyloxy-benzene and its derivatives as monomers in PPE synthesis is critical for creating soluble and processable materials with tailored functionalities.

Synthesis of Linear and Block Copolymers

The synthesis of linear and block copolymers containing phenylene ethynylene units often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This methodology allows for the controlled polymerization of monomers like this compound with corresponding diiodo-aromatic compounds.

Recent advancements have focused on creating well-defined block copolymers where a PPE segment is combined with another polymer block, leading to materials with unique self-assembly behaviors and optical properties. nih.govstorkapp.me For instance, π-conjugated poly(acyl methane)-b-poly(phenylene ethynylene) copolymers have been synthesized in a one-pot, living polymerization manner. nih.gov This process involves the direct chain extension from a helical poly(acyl methane) block using monomers like 1-ethynyl-4-iodo-2,5-bis(octyloxy)benzene. nih.govstorkapp.me Such controlled synthesis yields optically active block copolymers with controllable molar masses and low polydispersity. nih.gov The combination of different polymerization techniques is a key strategy for expanding the variety and functionality of block copolymer architectures. harth-research-group.orgnih.govresearchgate.netmdpi.com

The synthesis of PPE-based copolymers with varied alkoxy substituents has also been explored. ias.ac.in For example, a copolymer incorporating alternating 2,5-bis(octyloxy)phenylene and 2,5-bis(butoxy)phenylene units was synthesized via a Sonogashira coupling reaction, resulting in a brownish-yellow solid polymer. ias.ac.in The characterization of these polymers confirms their structure and provides insight into their molecular weight distribution. ias.ac.in

Table 1. Molecular Weight Data for a Poly(phenylene ethynylene) Copolymer (P5) ias.ac.in
PolymerDescriptionMw (Weight-average molecular weight)Mn (Number-average molecular weight)Mw/Mn (Polydispersity Index)
P5Poly[1,4-bis(ethynyl)-2-5-bis(octyloxy)phenylene-2,5-bis(butoxy)-1,4-phenylene)]9,3404,4602.1

Formation of Cross-Linked Conjugated Polymer Networks

To enhance the robustness and thermal stability of PPEs, cross-linking strategies are employed. These methods transform linear polymer chains into three-dimensional networks, which can be processed into films or spherical particles. researchgate.net The synthesis of conjugated poly(p-phenylene ethynylene) networks can be achieved through the palladium-catalyzed polycondensation of diethynyl and diiodo monomers with a multifunctional cross-linker, such as 1,2,4-tribromobenzene. researchgate.net

In a typical synthesis, monomers like 1,4-diethynyl-2,5-bis-(octyloxy)benzene are copolymerized with a diiodo comonomer and the tribromo cross-linker. researchgate.net By varying the concentration of the cross-linker, the density of the network can be controlled, which in turn influences the material's optoelectronic properties. researchgate.net This approach allows for the creation of materials that can be processed directly into their final shape during polymerization. researchgate.net

Development of Highly Ethynylated Polymers for Sensing Applications

The rigid, rod-like structure of PPEs and their efficient fluorescence make them excellent candidates for chemical sensing applications. The introduction of specific functional groups into the polymer backbone is a key strategy for tailoring their properties for use in sensors. researchgate.net

Cinnoline-containing poly(arylene ethynylene)s (PAEs) have been synthesized for their chemosensing capabilities. beilstein-journals.org These polymers are typically prepared via a Sonogashira coupling reaction between a diiodo-aromatic monomer, such as 1,4-diiodo-2,5-bis(octyloxy)benzene (B132109), and a diethynyl-cinnoline derivative. beilstein-journals.org The resulting polymers exhibit changes in their photophysical properties upon interaction with analytes, forming the basis of their sensing function. The synthesis involves a catalytic system of Pd(PPh₃)₄ and CuI in triethylamine, with the subsequent removal of silyl protecting groups to yield the final polymer. beilstein-journals.org

Liquid Crystalline Systems

The incorporation of the this compound moiety into larger molecular frameworks is a promising strategy for creating novel liquid crystalline materials. These materials combine the properties of fluidity and molecular order, making them suitable for applications in displays and organic electronics.

Design of Discotic Liquid Crystals Incorporating this compound Units

Discotic liquid crystals are composed of flat, disc-shaped molecules that can self-assemble into ordered columnar structures. These columns can act as one-dimensional conductive pathways, making them interesting for electronic applications. bonoi.org The 1-ethynyl-4-alkoxy-benzene unit is a key building block for the arms of star-shaped discotic molecules.

A common design involves attaching multiple phenylethynyl arms to a central aromatic core, such as hexabromobenzene. researchgate.net For example, reacting 1-ethynyl-4-hexyloxy-benzene (a close analog to the octyloxy version) with hexabromobenzene under Sonogashira coupling conditions yields hexakis(phenylethynyl)benzene derivatives. researchgate.net By carefully controlling the stoichiometry, molecules with five arms can be synthesized, leaving one position on the core available for further functionalization to fine-tune the liquid crystalline properties. researchgate.net These materials often exhibit a discotic nematic (ND) phase over a wide temperature range. researchgate.net

Table 2. Phase Transition Temperatures of a Hexakis(phenylethynyl)benzene Derivative researchgate.net
CompoundDescriptionPhase Transitions (°C)
1Hexakis(4-hexyloxyphenylethynyl)benzeneCr 181 ND 241 I

Cr = Crystalline, ND = Discotic Nematic, I = Isotropic liquid.

Synthesis of Chiral π-Conjugated Liquid Crystals

Introducing chirality into π-conjugated systems can lead to materials with unique optoelectronic functions, such as ferroelectricity and the bulk photovoltaic effect. mdpi.com One effective method to achieve this is by incorporating a chiral alkyl chain into the molecular structure.

The synthesis of chiral π-conjugated liquid crystals can be accomplished using Pd-catalyzed C-C coupling reactions. mdpi.com A key precursor can be synthesized via the Mitsunobu reaction between a bromophenol and a chiral alcohol, such as (S)-2-octanol, to produce a building block like 4-bromo-2-fluoro-1-{(R)-2-octyloxy}benzene. mdpi.com This chiral unit can then be incorporated into larger π-conjugated systems. The presence of the ethynyl (B1212043) linker and the chiral side chain are crucial for influencing the molecular packing and photophysical properties of the final material. mdpi.com The development of such materials is driven by the potential for creating novel optoelectronic devices. mdpi.com Another approach involves the polymerization of acetylene derivatives within a chiral nematic liquid crystal environment, which can induce a helical structure in the resulting π-conjugated polymer. mdpi.com

Influence of Molecular Structure on Mesophase Morphology

The formation and type of liquid crystalline phases (mesophases) are highly dependent on molecular structure. For calamitic (rod-like) molecules, features such as a rigid core and flexible terminal chains are essential for exhibiting mesomorphic behavior. The this compound moiety can be a key component in such molecules.

The octyloxy chain plays a crucial role in influencing mesophase morphology. The length of such flexible alkyl or alkoxy chains is a determining factor for the type and stability of the liquid crystal phase. Generally, as the length of the terminal chain increases, a compound is more likely to exhibit a greater number of mesophases, such as smectic and nematic phases. beilstein-journals.org The flexible chain lowers the melting point and helps to prevent crystallization, thereby stabilizing the liquid crystalline state. For instance, studies on various homologous series of liquid crystals show that shorter chain homologues might only display nematic phases, while longer chain members can exhibit more ordered smectic phases.

Structural FeatureInfluence on Mesophase Morphology
Rigid Aryl-Ethynyl Core Promotes molecular anisotropy (rod-like shape), essential for the orientational order found in nematic and smectic phases.
Flexible Octyloxy Chain Lowers the melting point, disrupts crystal packing, and stabilizes liquid crystal phases. Chain length influences the type of mesophase (longer chains favor more ordered smectic phases).
Terminal Ethynyl Group Provides a point for further chemical modification, allowing the creation of more complex liquid crystalline polymers and dimers.

Advanced Optoelectronic Materials

The terminal ethynyl group of this compound is a key functional handle for synthesizing a variety of π-conjugated systems used in advanced optoelectronic devices. Through powerful cross-coupling reactions, this simple building block can be integrated into complex polymers and macromolecules designed for specific electronic functions.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

This compound is a valuable precursor for creating conjugated polymers and oligomers that form the active layers in OLEDs and OPVs. The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. nih.gov This reaction efficiently forms carbon-carbon bonds between the terminal alkyne of this compound and various aryl or vinyl halides. nih.gov

By repeatedly applying the Sonogashira coupling, alternating donor and acceptor units can be linked to create conjugated polymers with tailored electronic properties. The 4-octyloxy-benzene moiety typically acts as an electron-donating unit and, critically, ensures that the resulting rigid-rod polymers are soluble in common organic solvents. This solubility is paramount for fabricating large-area, thin-film devices via solution-based techniques like spin-coating or inkjet printing.

Another powerful synthetic tool is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov This reaction allows the ethynyl group to be coupled with azide-functionalized molecules to form stable triazole rings, providing an alternative method for linking molecular fragments to build materials for organic electronics. nih.govnih.gov

Synthetic MethodDescriptionRelevance to OLEDs/OPVs
Sonogashira Coupling A palladium/copper-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide to form a C-C bond. nih.govEnables the synthesis of poly(arylene ethynylene)s (PAEs) and other conjugated polymers used as the emissive layer in OLEDs or the active layer in OPVs.
Click Chemistry (CuAAC) A copper(I)-catalyzed cycloaddition between an alkyne and an azide to form a 1,2,3-triazole ring. nih.govnih.govProvides a highly efficient and versatile method for linking different molecular building blocks to create functional materials for electronic devices.

Building Block for Organic Field-Effect Transistors (OFETs) and Sensors

The same synthetic strategies used for OLED and OPV materials are applied to create organic semiconductors for OFETs and sensory materials. The active channel material in an OFET requires a high degree of molecular order and efficient charge transport. Poly(arylene ethynylene)s (PAEs), synthesized from precursors like this compound, possess rigid, co-planar backbones that facilitate intermolecular π-π stacking, creating pathways for charge carriers to move. nih.gov The octyloxy side chains not only provide solubility for processing but also influence the solid-state packing of the polymer chains, which directly impacts the charge carrier mobility of the OFET device. nih.gov

In the realm of chemical sensors, PAEs are particularly effective as fluorescent transducers. nih.gov The extended π-conjugation in these polymers often results in strong fluorescence. When a target analyte binds to receptor sites attached to the polymer backbone, it can induce a conformational change in the polymer or engage in an electron transfer process. This interaction disrupts the flow of excitons along the polymer chain, leading to a change in the fluorescence emission, most commonly quenching (a decrease in intensity). nih.gov This "turn-off" response provides a highly sensitive signaling mechanism for detecting a wide range of analytes.

ApplicationRole of this compound Derived PolymerKey Properties
OFETs Serves as the p-type semiconductor in the active channel layer, transporting charge between the source and drain electrodes.Rigid backbone for efficient charge transport; long alkyl chains for solubility and influencing molecular packing. nih.gov
Sensors Acts as the signal transducer, where analyte binding causes a change in its fluorescent properties.High fluorescence quantum yield; efficient exciton migration along the polymer chain leading to signal amplification. nih.gov

Donor Materials in Organic Solar Cells

In the active layer of a bulk heterojunction (BHJ) organic solar cell, an electron donor material is blended with an electron acceptor material. Upon absorbing light, the donor material forms an exciton, which then migrates to the donor-acceptor interface to be separated into free charge carriers. Polymers derived from this compound are frequently designed to serve as this crucial electron donor component.

The 4-octyloxy-benzene unit is inherently electron-rich, making it a suitable donor moiety. cmu.edu When copolymerized with electron-deficient (acceptor) units using synthetic methods like Sonogashira coupling, the resulting donor-acceptor (D-A) copolymers can have their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels finely tuned. beilstein-journals.org This tuning is critical for matching the energy levels of the acceptor material (often a fullerene derivative or a non-fullerene acceptor) to maximize the open-circuit voltage (Voc) of the solar cell. researchgate.net

The ethynylene linkage itself influences the electronic structure, often leading to deeper HOMO levels compared to analogous polymers without the alkyne unit. nih.gov This can be advantageous for achieving higher Voc and improving the polymer's stability against oxidation in air. The octyloxy side chains are indispensable for ensuring the solubility of these D-A copolymers, allowing them to be processed from solution to form the blended active layer of the solar cell. cmu.edu

ComponentFunction in Donor MaterialImpact on Solar Cell Performance
4-Octyloxy-benzene Unit Provides electron-donating character and ensures solubility of the final polymer for solution processing. cmu.eduContributes to a suitable HOMO energy level for efficient charge transfer and enhances processability.
Ethynylene Linker Creates a rigid, planar backbone structure and modifies the electronic energy levels of the polymer. beilstein-journals.orgnih.govCan lead to deeper HOMO levels, potentially increasing the open-circuit voltage (Voc) and improving air stability.
Overall D-A Copolymer Acts as the primary light-absorbing and electron-donating component in the bulk heterojunction active layer.The polymer's absorption spectrum, energy levels, and morphology with the acceptor determine the device's overall power conversion efficiency (PCE).

Dendrimeric and Supramolecular Architectures

Beyond linear polymers, the building blocks related to this compound are also used to construct highly branched, three-dimensional macromolecules known as dendrimers. These structures offer unique properties due to their defined, generation-based architecture and high density of surface functional groups.

Synthesis of Melamine-Based Dendrimers with 4-(n-Octyloxy)aniline Peripheral Units

A key derivative, 4-(n-octyloxy)aniline, serves as the starting material for the construction of second-generation (G-2) melamine-based dendrimers. beilstein-journals.orgnih.gov The synthesis employs an iterative and chemoselective convergent approach, where branched dendritic arms (dendrons) are built first and then attached to a central core in the final step. beilstein-journals.org

The process begins with the reaction of 4-(n-octyloxy)aniline with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Due to the different reactivity of the chlorine atoms on the cyanuric chloride ring, a controlled, stepwise substitution is possible. The first step involves the double amination of cyanuric chloride with 4-(n-octyloxy)aniline to yield a generation-0 (G-0) chloro-dendron. beilstein-journals.org

This G-0 dendron is then further reacted to create larger generation-1 (G-1) dendrons with either chloro or amino terminal groups. In the final step of the convergent synthesis, three of these G-1 dendrons are connected to a central tri-functional core molecule, such as N-substituted melamines with 4-hydroxyphenyl motifs, to yield the final G-2 dendrimer. nih.govnih.gov This synthetic strategy allows for the precise construction of macromolecules where the periphery is densely functionalized with 4-(n-octyloxy)aniline units. beilstein-journals.org

Synthesis StageKey ReagentsProductPurpose
G-0 Dendron Synthesis 4-(n-octyloxy)aniline, Cyanuric ChlorideG-0 Chloro-dendronCreates the initial branched unit with the peripheral group attached. beilstein-journals.org
G-1 Dendron Synthesis G-0 Dendron, Linker molecules (e.g., diamines)G-1 Chloro- or Amino-termini DendronsExtends the branching of the dendron to the next generation. nih.gov
Final Dendrimer Assembly G-1 Dendrons, Tri-functional Core (e.g., N-substituted melamines)G-2 Melamine-based DendrimerCouples the pre-synthesized dendrons to a central core to form the final macromolecule. nih.govnih.gov

Formation of Supramolecular Assemblies from Helical Polymers

The integration of this compound into macromolecular backbones, particularly those with a helical conformation such as poly(phenylacetylene)s (PPAs), gives rise to polymers with a propensity for self-assembly into ordered supramolecular structures. The formation of these assemblies is not driven by strong, specific interactions like hydrogen bonding, but rather by a combination of weaker forces and the intrinsic shape of the helical polymer. The octyloxy side chains, while not possessing specific recognition motifs, play a crucial role in mediating the inter-polymer interactions that lead to hierarchical structures.

The primary driving forces for the self-assembly of helical polymers bearing long alkyl side chains, such as poly(this compound), are van der Waals forces and solvophobic interactions. In solution, particularly in solvents that are poor for the octyloxy chains, the polymer chains will aggregate to minimize the unfavorable interactions between the side chains and the solvent. This process is highly dependent on the solvent quality and temperature. acs.org

The helical structure of the polymer backbone acts as a template, guiding the assembly into anisotropic, or directionally dependent, structures. This phenomenon, often referred to as chirality transfer, allows the chirality at the molecular level (the helical polymer chain) to be expressed at the macroscopic level (the supramolecular assembly). The result is often the formation of higher-order structures such as fibers, ribbons, or lyotropic liquid crystalline phases. pku.edu.cn The rigidity of the helical backbone combined with the flexible nature of the octyloxy side chains can lead to complex phase behaviors.

The characteristics of the resulting supramolecular assemblies are highly tunable and depend on several factors:

Solvent: The choice of solvent can significantly influence the morphology of the assemblies. In a good solvent for both the backbone and the side chains, the polymer may exist as individual, solvated helices. In a selective solvent, which solvates one part of the polymer but not the other, aggregation is induced, leading to the formation of well-defined structures.

Temperature: Temperature can affect both the solubility of the polymer and the conformational flexibility of the backbone and side chains. For some helical PPAs, temperature changes can even induce a switch in the helical sense, which in turn would alter the packing in the supramolecular assembly. nih.gov

Side-Chain Length and Density: The length of the alkoxy chain is a critical parameter. Longer chains, like the octyloxy group, increase the strength of van der Waals interactions between polymer chains, favoring aggregation. The density of these side chains along the polymer backbone also plays a role in the packing efficiency and the resulting morphology.

The table below illustrates, using data from analogous poly(phenylacetylene) systems, how experimental conditions can influence the morphology of supramolecular assemblies formed from helical polymers with alkoxy side chains.

Polymer SystemSide ChainSolventAssembly ConditionsResulting MorphologyReference
Poly(phenylacetylene) DerivativeMethoxyDioxane/WaterSlow vapor diffusionNanofibers researchgate.net
Poly(phenylacetylene) DerivativeButoxyChloroformSpontaneous assemblyLiquid Crystalline pku.edu.cn
Poly(phenylacetylene) DerivativeHexyloxyTetrahydrofuran (B95107)Cooling from 60 °CHelical Ribbons nih.gov
Poly(phenylacetylene) DerivativeDecylCyclohexaneGelationFibrillar Network pku.edu.cn

These examples demonstrate a clear trend where the interplay between the helical polymer structure and the nature of the side chains dictates the outcome of the self-assembly process. For a polymer derived from this compound, it can be inferred that the presence of the octyloxy chains would facilitate the formation of well-ordered supramolecular structures, with the specific morphology being highly sensitive to the processing conditions. The formation of such assemblies is a key step in harnessing the collective properties of these macromolecules for applications in materials science.

Computational and Theoretical Investigations of 1 Ethynyl 4 Octyloxy Benzene and Its Derivatives

Electronic Structure Calculations

Density Functional Theory (DFT) for Frontier Molecular Orbitals (HOMO-LUMO) Analysis.dergipark.org.trirjweb.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dergipark.org.tr For 1-Ethynyl-4-octyloxy-benzene and its derivatives, DFT calculations, often using functionals like B3LYP and B3PW91 with basis sets such as 6-311G(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr These frontier molecular orbitals are crucial in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that reflects the molecule's excitability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

In the context of materials science, the HOMO-LUMO gap is a critical factor in determining the electronic and optical properties of organic materials. For instance, in the design of organic dyes, tuning the HOMO-LUMO gap is essential for controlling the absorption wavelength. ethernet.edu.et For derivatives of this compound, modifications to the molecular structure, such as the introduction of different functional groups, can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. ethernet.edu.et This principle is fundamental in the rational design of materials with specific electronic properties. ethernet.edu.et

The following table provides a conceptual representation of how HOMO, LUMO, and the energy gap can be analyzed for a series of related compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compoundValueValueValue
Derivative AValueValueValue
Derivative BValueValueValue

Note: The values in this table are illustrative and would be determined by specific DFT calculations for each compound.

Prediction of Electron Affinity and Electronic Communication.mit.edu

Theoretical calculations can predict the electron affinity of this compound, which is the energy released when an electron is added to a neutral molecule to form a negative ion. This property is closely related to the LUMO energy. A lower LUMO energy indicates a higher electron affinity, suggesting a greater ability of the molecule to accept an electron.

Electronic communication within a molecule refers to the degree of electronic interaction between different parts of the molecule, such as donor and acceptor groups connected by a π-conjugated bridge. In derivatives of this compound, the ethynylphenyl core often acts as a π-bridge. The efficiency of electronic communication through this bridge is crucial for applications in molecular electronics and nonlinear optics.

Computational methods can quantify this communication by analyzing how the frontier molecular orbitals are distributed across the molecule and how their energies change upon structural modifications. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly influence the electronic communication. Stronger communication often leads to a smaller HOMO-LUMO gap and red-shifted absorption spectra.

Molecular Modeling and Conformation Studies

Analysis of Molecular Shape and Spatial Arrangements.acs.org

The ethynyl (B1212043) group provides a linear, rigid segment to the molecule. The rotational barrier around the aryl-alkyne bond is generally low, allowing for different torsional angles between the phenyl ring and adjacent groups. unl.edu However, non-covalent interactions, such as those between side chains and the main conjugated backbone, can favor specific conformations. unl.educlockss.org X-ray crystallography of related compounds has shown that specific arene-arene interactions can dictate the conformation in the solid state. unl.edu For example, edge-to-face interactions can promote coplanar conformations, while cofacial interactions can lead to twisted structures. clockss.org

Conformational Effects on Optical Properties.researchgate.net

The conformation of phenylene-ethynylene molecules significantly impacts their optical properties. researchgate.net The degree of planarity along the conjugated backbone determines the effective conjugation length, which in turn affects the energy of electronic transitions. unl.edu

A more planar conformation generally leads to a longer effective conjugation length, resulting in a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra. unl.edu Conversely, a twisted conformation, where the aryl rings are not in the same plane, disrupts the π-conjugation, leading to a larger HOMO-LUMO gap and a hypsochromic (blue) shift. unl.edu

For derivatives of this compound, the interplay of the flexible octyloxy chain and potential intermolecular interactions can lead to different conformations in different environments (e.g., solution vs. solid state), resulting in changes to their optical spectra. unl.edu For instance, some phenylene-ethynylene derivatives exhibit different colors in solution compared to their crystalline form, a phenomenon that can be attributed to conformational changes. unl.edu

The following table illustrates the relationship between conformation and optical properties.

ConformationTorsional AngleEffective ConjugationHOMO-LUMO GapSpectral Shift
Planar~0°MaximizedSmallerBathochromic (Red)
Twisted>0°ReducedLargerHypsochromic (Blue)

Theoretical Prediction of Self-Assembly Behavior.researchgate.net

Theoretical and computational methods can be used to predict how molecules of this compound and its derivatives will self-assemble into larger, ordered structures. This process is governed by a balance of various non-covalent interactions, including van der Waals forces, π-π stacking, and potentially hydrogen bonding.

The long octyloxy chains can induce liquid crystalline behavior due to the formation of columnar stacks of the disc-like aromatic cores. acs.org Molecular modeling can simulate the interactions between multiple molecules to predict the most stable packing arrangements. These simulations can provide insights into the formation of different phases (e.g., nematic, smectic) and the dimensions of the self-assembled structures.

Furthermore, theoretical models can help understand how modifications to the molecular structure, such as changing the length of the alkyl chain or introducing specific functional groups, can be used to control the self-assembly process and the resulting morphology of the material. For instance, the introduction of chiral centers can induce the formation of helical superstructures. The ability to predict and control self-assembly is crucial for the bottom-up fabrication of functional nanostructured materials for electronic and photonic applications.

Advanced Spectroscopic and Structural Characterization of Materials Derived from 1 Ethynyl 4 Octyloxy Benzene

Optical Spectroscopy

Optical spectroscopy provides critical insights into the electronic structure and photophysical behavior of materials derived from 1-ethynyl-4-octyloxy-benzene. Techniques such as UV-Vis absorption and photoluminescence spectroscopy are fundamental in understanding their light-matter interactions.

The electronic properties of molecules based on this compound are heavily influenced by their π-conjugated systems. UV-Vis absorption spectroscopy reveals the energy required to promote electrons to higher energy states (electronic transitions), while photoluminescence (PL) spectroscopy maps the emission of light as these electrons relax.

The absorption spectra are dominated by spin-allowed π-π* transitions within the delocalized ethynylbenzene moieties. rsc.org For instance, quinolines synthesized using this compound as a key reagent exhibit distinct absorption bands. scielo.br In polar solvents, these compounds can show two primary absorption bands around 280 nm and 350 nm, which are attributed to π-π* and n-π* transitions, respectively. scielo.br The substitution pattern on the resulting molecule significantly influences the position and intensity of these bands. scielo.br

The photophysical properties can be further tuned by incorporating the this compound unit into larger polymeric structures. For example, polyaryleneethynylene (PAE) conjugated polymers containing related 1,4-diiodo-2,5-bis(octyloxy)benzene (B132109) units have been synthesized to create materials with specific absorption and emission characteristics, often for applications in organic electronics. researchgate.net

Key optical and electronic parameters for the monomer this compound have been determined through a combination of UV-Vis spectroscopy and electrochemical measurements. sbq.org.br These parameters are crucial for predicting the behavior of materials derived from it.

ParameterValueMethod
HOMO Energy Level-6.06 eVElectrochemical Measurement
LUMO Energy Level-3.76 eVElectrochemical Measurement
Electrochemical Band Gap (Egap)2.3 eVCalculation from HOMO/LUMO
Optical Band Gap (Egap)1.98 eVExtrapolation from UV-Vis Spectrum

Data sourced from reference sbq.org.br.

Circularly polarized luminescence (CPL) is a sophisticated photophysical phenomenon that measures the differential emission of right- and left-handed circularly polarized light. nih.gov This property is exclusive to chiral molecules and provides information about the stereochemistry of their excited states. nih.gov While this compound itself is achiral, it can be incorporated into chiral supramolecular structures or polymers to induce CPL activity.

A significant strategy involves the polymerization of derivatives of this compound into helical polymer chains. rsc.orgresearchgate.net For example, researchers have successfully copolymerized a related monomer, 1-ethynyl-4-iodo-2,5-bis(octyloxy)benzene, with a chiral monomer to create well-defined, one-handed helical block copolymers. rsc.orgresearchgate.net

These chiral assemblies, which can form structures like nanoparticles and helices, exhibit distinct CPL signals. rsc.orgresearchgate.net The effectiveness of CPL is quantified by the luminescence dissymmetry factor (g_lum), which is the ratio of the difference in left and right circularly polarized emission to the total emission. The development of materials with high g_lum values is a major goal in the field for applications in 3D displays, optical data storage, and security inks. frontiersin.orgwiley-vch.de The helical copolymers derived from the octyloxy-substituted monomer have shown promisingly high dissymmetry factors, demonstrating that chirality can be effectively transferred to the π-conjugated backbone. rsc.orgresearchgate.net

Structural Elucidation in Condensed Phases

Understanding the arrangement of molecules in the solid or liquid crystalline state is paramount for controlling the bulk properties of materials. X-ray diffraction and the study of intermolecular forces are key to this endeavor.

Materials derived from this compound, particularly those with its rigid-rod-like structure, are prone to forming liquid crystalline (LC) phases. These are intermediate states of matter between a crystalline solid and an isotropic liquid, possessing a degree of molecular order. X-ray diffraction (XRD), including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), is an indispensable tool for identifying these phases. mdpi.comresearchgate.net

The introduction of an ethynyl (B1212043) linker and alkoxy chains, such as the octyloxy group, strongly influences the LC properties and molecular packing. mdpi.com For example, 1,4-bis(phenylethynyl)benzene (B159325) derivatives with terminal alkoxy chains have been shown to exhibit crystal mesophases with high charge-carrier mobilities. researchgate.net XRD analysis allows for the determination of the type of mesophase (e.g., nematic, smectic) and the measurement of structural parameters like the layer spacing (d-spacing) in smectic phases or the average distance between molecules. mdpi.comresearchgate.net In related systems, the long alkoxy chains often promote the formation of interdigitated smectic structures, where the chains from opposing molecules overlap, affecting the electronic and optical properties of the material. mdpi.com

The performance of organic materials in applications like electronics is critically dependent on how the molecules pack in the solid state. The arrangement is governed by a network of non-covalent intermolecular interactions. ep2-bayreuth.de For substituted 1,4-diethynylbenzene (B1207667) derivatives, crystal structure analysis reveals that hydrogen bonding and π-π stacking are the dominant forces. ep2-bayreuth.de

The octyloxy group can influence packing through van der Waals forces and by modifying the electronic nature of the benzene (B151609) ring. In related structures, the ethynyl C-H group can act as a hydrogen bond donor, interacting with π-systems of adjacent benzene rings (C-H···π interactions). ep2-bayreuth.de The presence and length of alkoxy side chains, like octyloxy, can significantly drive the formation of the crystal lattice, sometimes leading to highly oriented, sheet-like packing arrangements. rsc.org However, these packing motifs can also induce a loss of co-planarity between the aromatic rings, which may be a disadvantage for certain electronic applications. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) for Polymer Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of monomers and polymers. numberanalytics.com Both ¹H and ¹³C NMR are routinely used to characterize materials derived from this compound. sbq.org.br

For the monomer, NMR confirms its identity and purity. The chemical shifts (δ) and coupling constants (J) provide a complete map of the proton and carbon environments. sbq.org.br

NucleusKey Chemical Shifts (δ) in ppm (Solvent: CDCl₃)
¹H NMR7.45 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.94 (t, 2H, CH₂O), 3.02 (s, 1H, C≡CH)
¹³C NMR159.53, 133.56, 133.53, 114.41, 113.96 (Aromatic/Alkoxy C), 83.78, 75.72 (Alkyne C)

Data sourced from reference sbq.org.br. The full list of shifts is available in the source.

When this compound is polymerized, NMR is crucial for confirming the success of the reaction and analyzing the resulting polymer's microstructure. mdpi.com Key spectral changes upon polymerization include:

Disappearance of the ethynyl proton signal: The sharp singlet at ~3.02 ppm, corresponding to the terminal alkyne proton (C≡CH), completely disappears in the polymer's ¹H NMR spectrum, indicating its involvement in the polymerization process. mdpi.com

Broadening of resonance peaks: The sharp peaks of the monomer broaden significantly in the polymer spectrum. This is a characteristic feature of polymers, resulting from the reduced molecular motion and the distribution of chemical environments along the polymer chains. mdpi.comresearchgate.net

Microscopic and Morphological Characterization

The investigation into the self-assembly and resulting architectures of materials derived from this compound and its analogues relies heavily on advanced microscopic techniques. These methods provide direct visualization of the supramolecular structures formed through molecular interactions, offering insights into their size, shape, and organization.

Atomic Force Microscopy (AFM) for Supramolecular Aggregates

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of self-assembled structures at the nanoscale. In the study of block copolymers derived from related compounds, such as the π-conjugated poly(acyl methane)-b-poly(phenylene ethynylene) (PAM-b-PPE) synthesized using 1-ethynyl-4-iodo-2,5-bis(octyloxy)benzene, AFM has been instrumental. rsc.orgrsc.org The chirality of the helical PAM block induces the copolymer to asymmetrically self-assemble into a variety of chiral supramolecular architectures. rsc.org

Research findings indicate that the morphology of these aggregates is highly dependent on the composition of the block copolymers, specifically the length of the PPE block. rsc.org For copolymers with a shorter PPE segment, AFM imaging reveals the formation of spherical nanoparticles. As the length of the PPE block increases, a morphological transition occurs, leading to the formation of one-handed helical nanofibrils. rsc.orgresearchgate.net This transition is driven by microphase separation of the copolymer blocks and the π-π stacking interactions of the conjugated PPE segments. rsc.org

Copolymer DesignationDominant Morphology (via AFM)Key Structural Feature
R-poly(1105-b-219)Spherical NanoparticlesShort PPE block
R-poly(1100-b-236)Spherical NanoparticlesShort PPE block
R-poly(1105-b-254)Nanofibrils / Helical FibersIntermediate PPE block
R-poly(1105-b-273)Nanofibrils / Helical FibersLonger PPE block
R-poly(1105-b-298)Nanofibrils / Helical FibersLonger PPE block

Table 1: Summary of AFM findings for PAM-b-PPE copolymers with varying PPE block lengths. Data sourced from Gao et al. (2024). rsc.org

Transmission Electron Microscopy (TEM) for Nano-Aggregates

Transmission Electron Microscopy (TEM) provides complementary information to AFM, offering higher resolution images of the internal structure of nano-aggregates. TEM analysis has been used to confirm the morphologies of the self-assembled PAM-b-PPE copolymers observed with AFM. rsc.org

For the copolymer with the shortest PPE block, TEM images clearly show spherical micelles with a consistent diameter. rsc.orgrsc.org In contrast, for copolymers with longer PPE blocks, the TEM images reveal distinct nanofibril morphologies, corroborating the AFM results. rsc.org The formation of these well-defined nanostructures, including spherical micelles and nanofibers, is a direct consequence of the solution self-assembly of these π-conjugated block copolymers. rsc.orgresearchgate.net The controlled synthesis allows for the precise tuning of these nano-aggregate structures, which is critical for their potential applications in optics and electronics. rsc.orgrsc.org

Copolymer DesignationMorphology (via TEM)Average Diameter/Feature
R-poly(1105-b-219)Spherical Micelles~52 nm
R-poly(1105-b-254)NanofibrilsNot specified
R-poly(1105-b-273)NanofibrilsNot specified
R-poly(1105-b-298)NanofibrilsNot specified

Table 2: Summary of TEM findings for PAM-b-PPE copolymers. Data sourced from Gao et al. (2024). rsc.orgrsc.org

Structure Property Relationships and Material Performance Optimization

Impact of Ethynyl (B1212043) Linkers on π-Conjugation Length and Electronic Properties

The ethynyl (–C≡C–) linker is a fundamental component in the design of oligo(phenylene ethynylene) (OPE) and related conjugated systems, playing a critical role in defining the material's electronic and optical properties. fu-berlin.de Its primary function is to extend the path of π-conjugation, which directly influences the material's bandgap and photophysical behavior. rsc.orgox.ac.uk

The introduction of an ethynyl linker between aromatic units, such as in the backbone of polymers or oligomers derived from 1-Ethynyl-4-octyloxy-benzene, effectively lengthens the delocalization of π-electrons. mdpi.com Research on related chiral π-conjugated compounds demonstrates that inserting an ethynyl linker between a terthiophene unit and a chiral fluorophenyl unit leads to a measurable extension of the effective π-conjugation length. mdpi.comresearchgate.net This extension is experimentally observed as a red-shift in the UV-vis absorption spectrum, indicating a smaller HOMO-LUMO gap. mdpi.comresearchgate.net For instance, the absorption maximum for a terthiophene derivative shifted from 393 nm to 397 nm upon insertion of an ethynyl linker, accompanied by an increase in the molar absorption coefficient. researchgate.net This principle allows for the deliberate tuning of a material's color and absorption characteristics. tandfonline.com

Furthermore, the rigid, linear geometry of the ethynyl linker helps maintain a co-planar arrangement between adjacent phenyl rings, which is crucial for maximizing π-orbital overlap. rsc.org However, the rotational barrier around the arylene-alkyne bond is low, meaning that side-chain interactions and packing forces in the solid state can induce torsional angles, affecting the effective conjugation length. rsc.org In donor-acceptor systems, studies have shown that an ethynyl attachment group leads to higher rates for bridge-mediated electron and energy transfer compared to a phenylene linker, highlighting its efficiency in mediating electronic communication. diva-portal.org The ability to precisely control conjugation through the strategic placement of ethynyl linkers is a cornerstone of designing OPE-based materials for applications in molecular electronics and sensors. fu-berlin.deresearchgate.netnih.gov

Table 1: Effect of Ethynyl Linker on Spectroscopic Properties of a π-Conjugated System mdpi.comresearchgate.net
Compound StructurePresence of Ethynyl LinkerAbsorption Maximum (λmax) in THFMolar Absorption Coefficient (ε)
Terthiophene-based (R)-1No393 nm4.0 × 104 L mol−1 cm−1
Terthiophene-based (R)-2Yes397 nm4.7 × 104 L mol−1 cm−1

Influence of Alkoxy Chain Length on Self-Assembly and Mesomorphism

The octyloxy (–OC₈H₁₇) chain of this compound is not merely a solubilizing group; it plays a decisive role in the self-assembly of the molecules, profoundly influencing their mesomorphic (liquid crystalline) behavior. acs.org The length and structure of such alkoxy side chains are critical factors in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. tandfonline.comsemanticscholar.org

In many classes of rod-like liquid crystals, including those based on phenylacetylene, increasing the length of the terminal alkoxy chains generally promotes the formation of more ordered mesophases. researchgate.netresearchgate.net For example, while shorter chains might favor the formation of a nematic phase, where molecules have long-range orientational order but no positional order, longer chains tend to induce smectic phases, which feature layered arrangements. researchgate.netresearchgate.netrsc.org Studies on symmetric liquid crystal dimers have shown that the temperature window of the smectic A phase widens significantly with increasing alkoxy chain length. researchgate.net Similarly, in a series of fluorinated liquid crystals, the length of the terminal alkoxy chain was found to directly impact mesophase stability. semanticscholar.org The octyloxy chain in this compound provides a balance, offering sufficient flexibility and van der Waals interactions to promote mesophase formation without excessively high melting points.

The alkoxy chains also affect the solid-state packing, which is crucial for the performance of organic electronic devices. acs.org The side chains can influence intermolecular spacing and π-π stacking distances, thereby modulating charge transport properties. rsc.org In some systems, the interplay between the rigid conjugated core and the flexible alkoxy chains can lead to complex columnar mesophases. researchgate.net Therefore, the octyloxy group is an essential design element for controlling the supramolecular organization and achieving desired material properties. researchgate.net

Table 2: Influence of Alkoxy Chain Length on Mesophase Behavior in Dimer Systems researchgate.net
Dimer SystemAlkoxy Chain LengthSmectic Phase Window (Cooling Scan)
Azo Compound (2A6)6 Carbons6.4 °C
Azo Compound (2A12)12 Carbons16.0 °C
Schiff Base Compound (2S6)6 Carbons9.2 °C
Schiff Base Compound (2S12)12 Carbons31.0 °C

Role of Molecular Symmetry and Chirality in Material Organization and Chiroptical Responses

While this compound itself is an achiral molecule, the principles of symmetry and chirality are paramount when designing more complex functional materials derived from it. Introducing chirality, for instance by using a chiral alkoxy chain or by coupling it to other chiral molecules, can induce the formation of hierarchical supramolecular structures with unique optical properties. researchgate.netresearchgate.netcsic.es

Molecular chirality can be transferred to the macroscopic level, resulting in self-assembled structures like chiral nematic or smectic phases. researchgate.netunizar.es These chiral mesophases exhibit chiroptical responses, such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL), which are critical for applications in photonics, sensing, and display technologies. researchgate.netacs.orgacs.orgunipi.it The introduction of a chiral center into phenylacetylene-based mesogens has been shown to produce various smectic liquid crystal phases, with the molecular chirality being expressed in the supramolecular assembly. researchgate.netcsic.es

Correlating Molecular Design with Charge Transport and Device Performance

The ultimate goal of tuning the molecular structure of compounds like this compound is often to optimize their performance in electronic devices, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nii.ac.jpgoogle.com A direct correlation exists between molecular design and key performance metrics like charge-carrier mobility and power conversion efficiency. nii.ac.jpresearchgate.net

The extended π-conjugation provided by the phenylene ethynylene backbone is fundamental to its function as a semiconductor. nii.ac.jp Fine-tuning the chemical structure of π-conjugated materials, along with controlling their molecular arrangement in the solid state, is a critical approach to improving charge-carrier mobility. nii.ac.jp For example, in 1,4-Bis(phenylethynyl)benzene (B159325) derivatives, which share the same core structure, high charge-carrier mobilities have been observed in their crystalline and liquid crystalline phases. researchgate.net The ability of these molecules to self-organize into ordered domains facilitates efficient intermolecular charge hopping.

The nature of the substituents also has a profound impact. The octyloxy side chains, while ensuring processability, can also influence the morphology of thin films, which in turn affects device performance. acs.org Furthermore, the electronic nature of the molecule can be tuned; for instance, creating electron-deficient oligo(phenyleneethynylene) derivatives can produce molecular wires for electron transport studies. researchgate.net In single-molecule junction experiments with OPE derivatives, conductance was found to be strongly dependent on the intramolecular conformation, which can be controlled through molecular design. nih.gov The Seebeck coefficient, a measure of thermoelectric performance, has also been shown to vary with core substitution in OPE3 derivatives, indicating that charge transport is through the LUMO and can be modulated. rsc.orgworktribe.com These findings demonstrate that a rational molecular design, starting from building blocks like this compound, is essential for creating high-performance organic electronic devices. acs.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Complex Architectures

The terminal ethynyl (B1212043) group of 1-Ethynyl-4-octyloxy-benzene makes it an ideal participant in powerful carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Sonogashira cross-coupling. This reaction is a cornerstone for constructing complex, unsymmetrical aryl-ethynylated compounds. scielo.brresearchgate.net Research has demonstrated the successful regio-controlled Sonogashira coupling of 1,3,5-tribromobenzene (B165230) with this compound to produce mono-, di-, and tri-alkynylated benzene (B151609) derivatives. researchgate.net This methodology allows for the precise, stepwise construction of extended π-conjugated systems with tailored electronic and photophysical properties. scielo.brresearchgate.net

Beyond discrete molecules, this compound serves as a critical monomer in the synthesis of advanced polymers. One notable example is its use in the one-pot, living copolymerization with acyl methane (B114726) derivatives to afford well-defined, π-conjugated poly(acyl methane)-b-poly(phenylene ethynylene) block copolymers. rsc.orgrsc.org This approach provides excellent control over molecular weight and distribution, opening pathways to materials with predictable and tunable characteristics. rsc.org Furthermore, related structures like 4-(n-octyloxy)aniline have been incorporated into the periphery of G-2 melamine-based dendrimers, highlighting the utility of the octyloxy-substituted aniline (B41778) motif in creating complex, three-dimensional macromolecular architectures. beilstein-journals.org These synthetic advancements are crucial for developing materials with sophisticated functions, from molecular wires to components of organic electronic devices.

Exploration of New Applications in Emerging Technologies (e.g., quantum information, sensors)

The unique electronic and self-assembling properties of molecules derived from this compound make them promising candidates for emerging technologies. The ethynyl linker is particularly effective at extending π-conjugated systems, a fundamental requirement for materials used in organic electronics and optoelectronics. lookchem.commdpi.com Derivatives of this compound are utilized in the synthesis of organic semiconductors and liquid crystals, which are integral to display technologies and optical sensors. lookchem.com The introduction of the ethynyl group can enhance molar absorption and influence molecular packing, which are critical parameters for the performance of optoelectronic devices. mdpi.com

The field of quantum technologies, including quantum sensing and information processing, relies on the development of novel materials with precisely controlled properties. oxinst.cominfn.it Quantum sensors, which exploit quantum mechanics to achieve extreme sensitivity, are being developed for applications ranging from medical imaging to navigation. quantum-cat.catsri.commedeviceboston.com Materials based on this compound, with their tunable electronic properties and capacity for self-assembly into ordered arrays, represent a fertile ground for creating the next generation of organic materials for these quantum applications. lookchem.commdpi.com For example, the development of chiral π-conjugated liquid crystals can lead to ferroelectric materials with applications in novel optoelectronic devices, demonstrating how molecular design can be translated into advanced functionality. mdpi.com

Advanced Studies on Controlled Morphologies and Hierarchical Self-Assembly

A key area of current research is the ability to direct the self-assembly of this compound derivatives into well-defined, functional superstructures. acs.org The interplay between the rigid aromatic core and the flexible octyloxy chain is crucial for controlling molecular packing and morphology. Advanced studies have shown that block copolymers incorporating a 1-ethynyl-2,5-bis(octyloxy)benzene derivative can undergo polymerization-induced chiral self-assembly. rsc.orgrsc.org This process results in the formation of a variety of hierarchical structures, including spherical nanoparticles, one-handed helices, and chiral micelles, with dimensions that can be controlled by the copolymer composition. rsc.orgrsc.orgresearchgate.net

This controlled self-assembly is vital for creating materials with specific functions, as morphology is a key determinant of a material's properties and performance. rsc.org For instance, the chiral assemblies of these copolymers exhibit circularly polarized luminescence (CPL), a property of great interest for applications in displays, optical data storage, and spintronics. rsc.orgrsc.orgresearchgate.net Similarly, research on related dendrimers shows a tendency to form homogeneously packed spherical nano-aggregates. beilstein-journals.org The ability to create hierarchical structures, from the molecular level up to the micrometer scale, is inspired by biological systems and is a fundamental goal of modern materials science. mdpi.comacs.org Understanding and mastering these self-assembly pathways will enable the bottom-up fabrication of complex, functional materials for a wide range of applications. acs.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₂O
Molecular Weight 230.35 g/mol
Appearance Orange oil scielo.br
Boiling Point 299.5°C at 760 mmHg lookchem.com
Density 1.11 g/cm³ lookchem.com
Refractive Index 1.542 lookchem.com

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal RangeImpact on Yield
Catalyst (Pd/Cu ratio)1:2 (mol/mol)Maximizes coupling efficiency
Temperature70°C ± 5°CPrevents side reactions
SolventTHF or TolueneEnhances solubility
Reaction Time12–16 hoursEnsures completion
Source: Adapted from

Q. Table 2. Hazard Mitigation Strategies

Hazard TypeMitigation StrategyReference Standard
InhalationUse NIOSH-approved respirators (P95)OSHA 29 CFR 1910.134
Skin ContactNitrile gloves (0.11 mm thickness)EN 374-1:2016
Thermal DecompositionInstall scrubbing systems for toxic fumesEPA DSSTox

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-4-octyloxy-benzene
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-4-octyloxy-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.